molecular formula C18H18O4 B14650629 2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-34-7

2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)

Cat. No.: B14650629
CAS No.: 49548-34-7
M. Wt: 298.3 g/mol
InChI Key: KSXHEZAIOUSSDS-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, which is characterized by the presence of an oxirane ring. This compound is used in various industrial applications due to its reactivity and ability to form strong, durable bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as polymer cross-linking and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is unique due to its biphenyl backbone, which provides enhanced rigidity and thermal stability compared to other epoxy compounds. This makes it particularly useful in applications requiring high-performance materials .

Properties

CAS No.

49548-34-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[[2-(oxiran-2-ylmethoxy)-3-phenylphenoxy]methyl]oxirane

InChI

InChI=1S/C18H18O4/c1-2-5-13(6-3-1)16-7-4-8-17(21-11-14-9-19-14)18(16)22-12-15-10-20-15/h1-8,14-15H,9-12H2

InChI Key

KSXHEZAIOUSSDS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2OCC3CO3)C4=CC=CC=C4

Origin of Product

United States

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